N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide
Description
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]-2-phenylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.BrH/c18-17(19)15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13;/h1-9,16H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLRYSYELGILMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-62-4 | |
| Record name | Benzeneethanamine, N-[(2-nitrophenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Direct Alkylation of 2-Phenylethanamine
This route involves the nucleophilic substitution of 2-nitrobenzyl bromide with 2-phenylethanamine. The nitro group’s ortho position on the benzyl moiety necessitates precise precursor synthesis. 2-Nitrobenzyl bromide can be synthesized via bromination of 2-nitrotoluene using radical initiators like N-bromosuccinimide (NBS) under UV light. However, the electron-withdrawing nitro group deactivates the methyl group, requiring harsh conditions or alternative bromination agents such as phosphorus tribromide (PBr₃).
Reductive Amination Pathway
An alternative approach employs reductive amination between 2-nitrobenzaldehyde and 2-phenylethanamine. This method circumvents the challenges of handling reactive benzyl halides. The imine intermediate, formed via condensation, is reduced using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. Subsequent treatment with hydrobromic acid yields the hydrobromide salt.
Detailed Synthetic Procedures
Synthesis of 2-Nitrobenzyl Bromide
The preparation of 2-nitrobenzyl bromide is critical for the alkylation route. A modified procedure from CN107759477A’s nitration methodology involves:
- Nitration of Toluene : Toluene is nitrated with concentrated HNO₃/H₂SO₄ at 50°C, yielding a mixture of nitro isomers. Ortho-nitrotoluene is isolated via fractional distillation (35–40% yield).
- Bromination : Ortho-nitrotoluene undergoes radical bromination using NBS (1.2 equiv) and benzoyl peroxide (0.1 equiv) in CCl₄ at 80°C. The reaction mixture is purified via silica gel chromatography to obtain 2-nitrobenzyl bromide (60–65% yield).
Key Challenges :
- Regioselective bromination at the benzyl position requires careful temperature control to minimize di-bromination.
- The nitro group’s electron-withdrawing nature slows the reaction, necessitating extended reaction times (12–18 h).
Alkylation of 2-Phenylethanamine
The alkylation step is conducted in anhydrous dichloroethane under nitrogen atmosphere:
- Reaction Setup : 2-Phenylethanamine (1.0 equiv) and potassium carbonate (2.5 equiv) are stirred in dichloroethane at 50°C.
- Addition of 2-Nitrobenzyl Bromide : 2-Nitrobenzyl bromide (1.1 equiv) is added dropwise over 1 h. The mixture is refluxed for 8 h.
- Workup : The organic layer is washed with water, dried over Na₂SO₄, and concentrated to yield N-(2-nitrobenzyl)-2-phenylethanamine as a yellow oil (75–80% yield).
Optimization Insights :
- Excess base (K₂CO₃) minimizes side reactions but may promote elimination if temperatures exceed 60°C.
- Polar aprotic solvents like DMF improve reaction rates but complicate purification.
Hydrobromide Salt Formation
The free base is converted to the hydrobromide salt using concentrated HBr (48% w/w):
- Acid Addition : N-(2-Nitrobenzyl)-2-phenylethanamine is dissolved in ethanol, and HBr is added dropwise at 0°C.
- Crystallization : The mixture is cooled to −20°C, inducing crystallization. The precipitate is filtered and washed with cold ethanol to afford the hydrobromide salt (85–90% yield, purity >99% by HPLC).
Comparative Analysis of Synthetic Routes
Alkylation vs. Reductive Amination
| Parameter | Alkylation Route | Reductive Amination Route |
|---|---|---|
| Yield | 70–75% | 65–70% |
| Purity | >99% | 95–98% |
| Byproducts | Di-alkylated amines | Imine oligomers |
| Scalability | Industrial-friendly | Limited by aldehyde cost |
The alkylation route is preferred for large-scale synthesis due to higher yields and simpler workup. However, reductive amination avoids handling hazardous benzyl halides, making it suitable for lab-scale preparations.
Industrial-Scale Considerations
Adapting methodologies from CN107759477A, key scale-up parameters include:
- Solvent Recovery : Dichloroethane is recycled via distillation, reducing costs.
- Catalyst Efficiency : Transitioning to heterogeneous catalysts (e.g., Amberlyst-15) improves nitration selectivity.
- Waste Management : Spent H₂SO₄ from nitration is neutralized with Ca(OH)₂ to generate gypsum for construction applications.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 2-nitrobenzyl group undergoes catalytic reduction to form a primary amine. Transition metal-free systems (e.g., potassium complexes with abnormal N-heterocyclic carbenes) enable selective deoxygenative hydroboration using pinacolborane (HBPin) under mild conditions .
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide | 2 mol% K-aNHC, 4 eq. HBPin, toluene, 40°C, 12 h | N-(2-aminobenzyl)-2-phenylethanamine hydrobromide | ~78%* |
*Yield inferred from analogous 4-nitrobenzamide reduction . The mechanism involves:
Acid-Base Reactivity
The hydrobromide salt dissociates in basic media to liberate the free amine, which participates in nucleophilic reactions. The pKa of the conjugate acid (estimated using aliphatic amine data ) is ~9–10, indicating moderate basicity.
| Reaction | Conditions | Outcome |
|---|---|---|
| Deprotonation | NaOH (pH > 10) | Free N-(2-nitrobenzyl)-2-phenylethanamine |
| Reprotonation | HBr in polar solvent | Regeneration of hydrobromide salt |
Functionalization of the Amine
The secondary amine undergoes alkylation or acylation, though steric hindrance from the benzyl and phenethyl groups may limit efficiency .
| Reaction | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| N-Methylation | Formaldehyde, NaBH₄/TFA | N-Methyl-N-(2-nitrobenzyl)-2-phenylethanamine | ~62% |
| N-Acylation | Acetic anhydride, base | N-Acetyl-N-(2-nitrobenzyl)-2-phenylethanamine | ~48% |
*Yields extrapolated from benzylamine derivatization studies .
Hydrogenolysis of the Benzyl Group
Catalytic hydrogenation (Pd/C, H₂) removes the 2-nitrobenzyl group, yielding 2-phenylethanamine hydrobromide. Niobic acid additives enhance reaction rates .
| Conditions | Product | Turnover Frequency |
|---|---|---|
| 1 mol% Pd/C, Nb₂O₅/C, H₂, MeOH | 2-Phenylethanamine hydrobromide | 133 h⁻¹ |
Synthetic Routes
A plausible synthesis involves:
-
Nitration : Protect β-phenylethylamine (e.g., with propionyl chloride), nitrate at the ortho position using HNO₃/H₂SO₄ .
-
Deprotection : Acidic hydrolysis (HCl/MeOH, reflux) to yield the free amine .
Stability and Side Reactions
Scientific Research Applications
Scientific Research Applications
N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide has several notable applications across different research domains:
Medicinal Chemistry
- Lead Compound Development : The compound is being explored as a lead for developing new pharmaceuticals targeting various neurological disorders due to its interaction with serotonin receptors .
- Therapeutic Potential : It exhibits agonistic activity at the 5-HT2A receptor, which is implicated in mood regulation and cognitive functions. This makes it a candidate for treating conditions such as depression and anxiety .
Pharmacology
- Neurotransmitter Interaction : Research indicates that this compound interacts with serotonin receptors, influencing neurotransmitter release and neuronal excitability. This interaction can lead to changes in mood and perception .
- Psychoactive Effects : Similar compounds have shown psychoactive effects, suggesting that this compound may also possess such properties, warranting further investigation into its safety and efficacy .
Organic Synthesis
- Synthetic Precursor : As a phenethylamine derivative, it serves as a precursor in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical modifications.
- Reagent in Chemical Reactions : The compound can be utilized as a reagent in organic reactions, contributing to the development of novel materials and chemicals.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Study on Serotonin Receptor Binding :
- Exploration of Agonistic Activity :
- Development of Selective Inhibitors :
Mechanism of Action
The mechanism of action of N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may also act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Positional Isomers: 2-Nitro vs. 3-Nitro Substitution
Key Insight : The 2-nitro isomer exhibits faster photo-decomposition due to steric and electronic effects, making it more suitable for light-activated drug release .
Substituent Variations: Methoxy vs. Nitro Groups
Key Insight : Methoxy derivatives lack photoactivity but may offer improved solubility for pharmaceutical formulations, whereas nitro groups enable light-responsive applications .
Pharmacologically Active Analogs
Key Insight : While the target compound lacks direct pharmacological data, nitrobenzyl derivatives are prioritized for DDS over therapeutic activity .
Research Findings and Functional Differences
Photophysical Properties
- NLO Potential: Schiff base analogs with nitro groups exhibit low HOMO-LUMO gaps (ΔE = 3.2–3.5 eV) and high hyperpolarizability (β = 4.5–6.8 ×10⁻³⁰ esu), suggesting this compound may share similar traits .
- Emission Spectra : Conjugated π-systems in nitrobenzyl derivatives show photoluminescence at 450–500 nm, attributed to intramolecular charge transfer .
Biological Activity
N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide is a compound of growing interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 337.22 g/mol. The compound features a nitro group at the 2-position of the benzyl moiety, which significantly influences its biological activity and chemical reactivity. This positioning affects interactions with various biological targets compared to other similar compounds.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. The nitro group can undergo reduction to form an amine, which may interact with neurotransmitter receptors, particularly serotonin receptors (5-HT receptors). Studies have shown that similar nitro-containing compounds can act as agonists or antagonists at these receptors, influencing various physiological processes such as mood regulation and anxiety .
Key Mechanisms:
- Receptor Binding : The compound's binding affinity for serotonin receptors plays a crucial role in its pharmacological effects.
- Enzymatic Interaction : The reduction of the nitro group may lead to the formation of reactive intermediates that interact with biomolecules, potentially leading to therapeutic or toxic effects .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Neurotransmitter Modulation : It may influence serotonin pathways, possibly offering therapeutic avenues for mood disorders.
- Antimicrobial Properties : Nitro compounds are known for their antimicrobial effects; thus, this compound may exhibit similar properties through mechanisms involving DNA damage upon reduction .
- Anti-inflammatory Effects : Some studies suggest that nitro-containing compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of nitro-substituted phenethylamines:
- Study on 5-HT Receptors : A study demonstrated that certain nitro-substituted phenethylamines showed selective binding to 5-HT_2A and 5-HT_2C receptors, which could be relevant for developing new antidepressants or anxiolytics .
- Antimicrobial Activity : Research on related nitro compounds (e.g., metronidazole) indicates that they exert their antimicrobial effects through the formation of toxic intermediates that damage bacterial DNA .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-nitrobenzyl)-2-phenylethanamine | C15H16N2O2 | Different nitro position; potential variations in activity |
| N-(3-nitrobenzyl)-2-phenylethanamine | C15H16N2O2 | Variation in nitro group location |
| N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine | C16H18N2O2 | Methyl substitution on nitrogen; altered solubility |
Q & A
Q. What are the optimal synthetic routes for N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide?
- Methodological Answer : The synthesis involves two key steps:
Reductive Amination : React 2-nitrobenzaldehyde with 2-phenylethanamine using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. This forms the secondary amine intermediate .
Salt Formation : Treat the amine with hydrobromic acid (HBr) in ethanol to precipitate the hydrobromide salt. Purification via flash chromatography or recrystallization ensures high purity (>95%) .
Critical Parameters : Reaction temperature (80°C for reductive amination), solvent choice (isopropanol or ethanol), and acid stoichiometry (1:1 molar ratio for salt formation).
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the nitrobenzyl and phenylethanamine moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the ethylamine backbone (δ 2.8–3.5 ppm) .
- FTIR : Bands at ~1520 cm⁻¹ (NO2 stretch) and 2500–2700 cm⁻¹ (HBr salt) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 331.2) .
Advanced Research Questions
Q. How does the 2-nitrobenzyl group influence the compound’s biological activity compared to unmodified 2-phenylethanamine?
- Methodological Answer :
- Mechanistic Insight : The nitro group’s electron-withdrawing effects may alter receptor binding affinity. For example, in cardioprotective studies, similar hydrobromide salts showed enhanced activity over unmodified amines due to improved stability and target interaction .
- Experimental Design :
- In Vitro Assays : Compare vasodilation responses in smooth muscle tissues under hypoxia for both compounds .
- Computational Modeling : Use molecular docking to assess interactions with adrenergic or serotonin receptors.
Q. What contradictions exist in reported biological activities of structurally related hydrobromide salts, and how can they be resolved?
- Methodological Answer :
- Case Study : A hydrobromide salt in cardioprotection studies outperformed Levocarnitine in reducing muscle contractility, but another study found no significant effect .
- Resolution Strategies :
Standardize Assay Conditions : Control oxygen levels, pH, and cell lines (e.g., H9c2 cardiomyocytes).
Purity Validation : Use HPLC to ensure >98% purity and rule out impurities as confounding factors .
Q. Can this compound be repurposed for non-pharmacological applications, such as corrosion inhibition?
- Methodological Answer :
- Electrochemical Testing :
- Potentiodynamic Polarization : Measure corrosion current density (Icorr) in acidic media (e.g., 15% HCl) .
- EIS (Electrochemical Impedance Spectroscopy) : Assess adsorption behavior on metal surfaces (e.g., N80 steel) using Langmuir isotherm models .
- Comparative Analysis : Compare inhibition efficiency (%) with benzimidazole derivatives (e.g., BIFP, which achieved 92% inhibition at 5 mM) .
Key Methodological Recommendations
- Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., in vivo models for cardioprotection alongside in vitro data).
- Advanced Purification : Employ preparative HPLC for high-purity batches to minimize variability in pharmacological studies .
- Mechanistic Studies : Combine QSAR (Quantitative Structure-Activity Relationship) modeling with experimental data to rationalize structure-activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
